(2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH

Catalog No.
S2932204
CAS No.
335164-29-9
M.F
C33H38N2O6
M. Wt
558.675
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH

CAS Number

335164-29-9

Product Name

(2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH

IUPAC Name

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]pyrrolidine-2-carboxylic acid

Molecular Formula

C33H38N2O6

Molecular Weight

558.675

InChI

InChI=1S/C33H38N2O6/c1-19(2)13-26(30-28(36)15-33(3,4)16-29(30)37)34-20-14-27(31(38)39)35(17-20)32(40)41-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-12,19-20,25,27,36H,13-18H2,1-4H3,(H,38,39)/t20-,27-/m0/s1

InChI Key

VXORBAJQBUBISN-DCFHFQCYSA-N

SMILES

CC(C)CC(=NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=C(CC(CC5=O)(C)C)O

Solubility

not available

(2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH is a specialized compound belonging to the category of Fmoc-protected amino acids. The term Fmoc stands for Fluorenylmethoxycarbonyl, which is a widely used protecting group in solid-phase peptide synthesis (SPPS). The designation (2S,4S) indicates the stereochemical configuration of the molecule, ensuring that the three-dimensional structure is preserved during synthesis. The compound features proline with an attached ivDde (inverse Demand Michael addition) linker at the fourth position, which plays a crucial role in peptide assembly by allowing attachment to solid supports used in SPPS.

The molecular formula of (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH is C33H38N2O6, and it has a molecular weight of approximately 558.675 g/mol . This compound serves as a versatile building block for synthesizing various peptides that require specific functionalities at the fourth position of proline.

Building Blocks for Peptides

(2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH belongs to a class of compounds known as Fmoc-protected amino acids. Fmoc (Fluorenylmethoxycarbonyl) is a protecting group used in SPPS to selectively control the reaction between amino acids during peptide chain assembly. The (2S,4S) designation refers to the stereochemistry of the molecule, ensuring proper 3D structure in the final peptide. Pro(4-NH-ivDde) represents a proline amino acid with an "ivDde" (inverse Demand Michael addition) linker attached to its side chain at the 4th position. This linker is used to attach the growing peptide chain to a solid support in SPPS [1].

Here are some resources for further reading:

  • Solid-Phase Peptide Synthesis:

Applications in Peptide Research

(2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH serves as a building block for the synthesis of various peptides containing proline with a specific functionality at the 4th position. These peptides can be used in various research applications, including:

  • Study of protein-protein interactions: Peptides containing specific proline sequences can be used to probe interactions between proteins [2].
  • Development of peptide-based drugs: Synthetic peptides can be designed to mimic the function of natural proteins and serve as therapeutic agents [3].
  • Investigation of protein function: Peptides derived from specific protein regions can be used to understand their role in protein activity [4].

These are just a few examples, and the specific applications of peptides containing (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH will depend on the research question being addressed.

Please note

While (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH is a valuable tool for peptide synthesis, it's important to consider the expertise and resources required for SPPS.

Here are some resources for further reading:

  • Protein-Protein Interactions:
  • Peptide-based drugs:
  • Investigation of protein function:

In the context of solid-phase peptide synthesis, (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH undergoes several key reactions:

  • Fmoc Deprotection: The Fmoc group can be removed under basic conditions, typically using a solution of piperidine or other amines. This reaction exposes the free amino group on proline, allowing it to participate in subsequent coupling reactions.
  • Peptide Bond Formation: After deprotection, the free amino group can react with the carboxyl group of another activated amino acid to form a peptide bond. The specific coupling reagents used for this process can vary based on the chosen protocol and desired peptide sequence.
  • Cleavage from Solid Support: Following the completion of peptide chain assembly, the final peptide product can be cleaved from the solid support through a cleavage cocktail that targets the ivDde linker, releasing the synthesized peptide.

While specific biological activities of (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH itself may not be extensively documented, peptides synthesized using this compound can exhibit various biological functions depending on their sequence and structure. Proline residues are known to influence protein folding and stability, and modifications at specific positions can enhance bioactivity or target specific pathways in biological systems.

The synthesis of (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH typically involves:

  • Initial Synthesis of Proline Derivative: Starting from commercially available proline, it undergoes Fmoc protection at the amino group.
  • Attachment of ivDde Linker: The ivDde linker is then introduced at the 4th position through a suitable coupling reaction.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for research applications .

Interaction studies involving peptides synthesized with (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH focus on understanding how these peptides interact with biological targets such as enzymes or receptors. These studies often employ techniques like surface plasmon resonance or fluorescence resonance energy transfer to quantify binding affinities and kinetics.

Several compounds are structurally similar to (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH but may differ in their protective groups or linkers. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Fmoc-ProlineStandard Fmoc-protected proline without ivDde linkerLacks functionality at 4th position
Fmoc-LysineContains lysine instead of prolineProvides a different side chain for functionalization
Fmoc-CysteineContains cysteine with thiol groupImportant for disulfide bond formation
Fmoc-TyrosineContains tyrosine with hydroxyl groupUseful for phosphorylation studies

The uniqueness of (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH lies in its combination of stereochemistry and the specific ivDde linker that allows for innovative approaches in peptide synthesis and functionalization not readily available with other similar compounds .

XLogP3

5.2

Dates

Modify: 2023-08-17

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